molecular formula C22H28N2O4S B11584798 ethyl 8-methyl-6-[4-(3-methylbutoxy)phenyl]-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

ethyl 8-methyl-6-[4-(3-methylbutoxy)phenyl]-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B11584798
M. Wt: 416.5 g/mol
InChI Key: CYTJFSYYXHZQRZ-UHFFFAOYSA-N
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Description

Ethyl 8-methyl-6-[4-(3-methylbutoxy)phenyl]-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-methyl-6-[4-(3-methylbutoxy)phenyl]-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core pyrimido[2,1-b][1,3]thiazine structure, followed by the introduction of the various substituents through a series of reactions such as alkylation, esterification, and condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-methyl-6-[4-(3-methylbutoxy)phenyl]-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific substituents with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 8-methyl-6-[4-(3-methylbutoxy)phenyl]-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials, such as polymers and coatings, and in the formulation of specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 8-methyl-6-[4-(3-methylbutoxy)phenyl]-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 8-methyl-6-[4-(3-methylbutoxy)phenyl]-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can be compared with other similar compounds, such as:

    Triazole-pyrimidine hybrids: These compounds share a similar core structure and exhibit comparable biological activities.

    Indole derivatives: Indole-based compounds also possess diverse biological properties and are used in various therapeutic applications.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in multiple fields of research.

Properties

Molecular Formula

C22H28N2O4S

Molecular Weight

416.5 g/mol

IUPAC Name

ethyl 8-methyl-6-[4-(3-methylbutoxy)phenyl]-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C22H28N2O4S/c1-5-27-21(26)19-15(4)23-22-24(18(25)11-13-29-22)20(19)16-6-8-17(9-7-16)28-12-10-14(2)3/h6-9,14,20H,5,10-13H2,1-4H3

InChI Key

CYTJFSYYXHZQRZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OCCC(C)C)C(=O)CCS2)C

Origin of Product

United States

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